
5-(Chloromethyl)-2-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methylquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a chloromethyl group at the 5th position and a methyl group at the 2nd position of the quinoline ring, along with a hydroxyl group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol typically involves the chloromethylation of 2-methylquinolin-8-ol. One common method is the reaction of 2-methylquinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing to optimize reaction efficiency and scalability. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Reduced quinoline compounds with modified functional groups.
科学的研究の応用
5-(Chloromethyl)-2-methylquinolin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their use in antimalarial drugs, and this compound may have similar applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group at the 8th position may also play a role in its biological activity by forming hydrogen bonds with target proteins.
類似化合物との比較
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar structure with a hydroxyl group at a different position.
5-Chloromethylfurfural: A furan derivative with a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-methylquinolin-8-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the quinoline ring This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
特性
CAS番号 |
114590-58-8 |
|---|---|
分子式 |
C11H10ClNO |
分子量 |
207.65 g/mol |
IUPAC名 |
5-(chloromethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7/h2-5,14H,6H2,1H3 |
InChIキー |
JFKMGPGLTLNWEP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C=C1)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






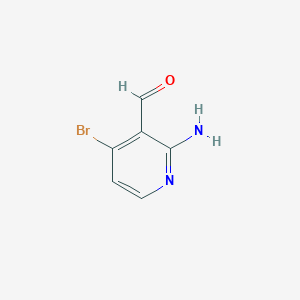
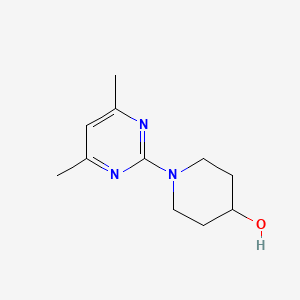
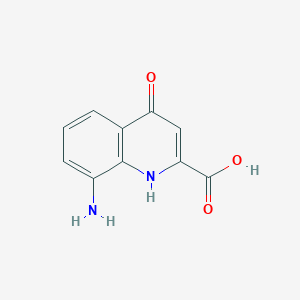
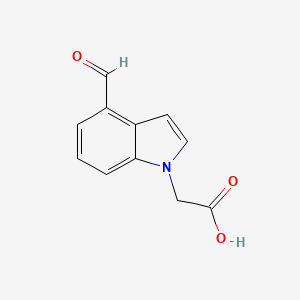
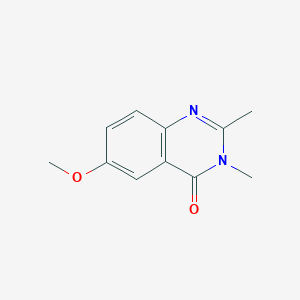
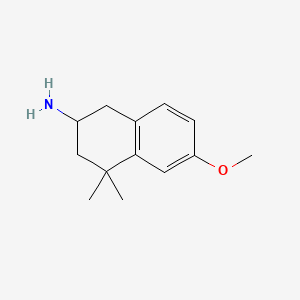


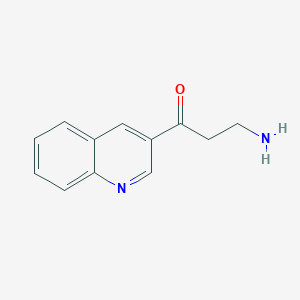
![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
